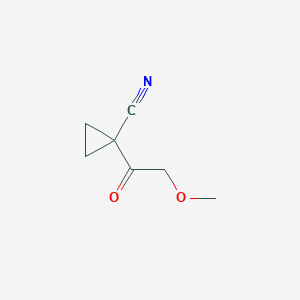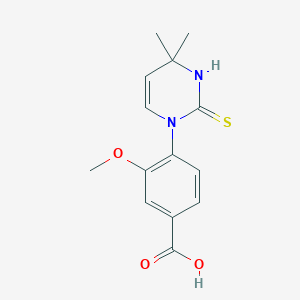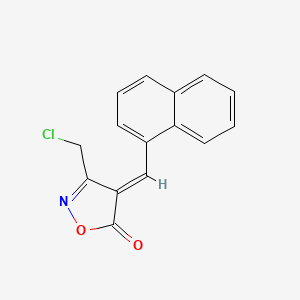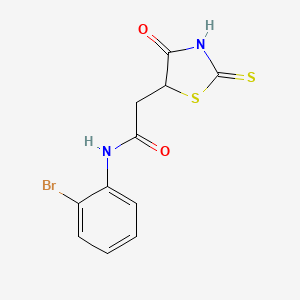![molecular formula C18H14ClNO3 B3083446 (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one CAS No. 1142199-48-1](/img/structure/B3083446.png)
(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one
Descripción general
Descripción
(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one, also known as 4E-BB-CM-I, is an organochlorine compound that has been studied for its potential applications in scientific research. It is an isoxazole derivative that contains a benzyloxy group and a chloromethyl group, and is characterized by its yellow-orange color and its melting point of 116-118°C. 4E-BB-CM-I has a wide range of potential applications in scientific research, including as an inhibitor of enzymes, as a substrate for enzymes, and as a potential drug candidate.
Aplicaciones Científicas De Investigación
Crystallographic Properties
The isoxazole compound exhibits unique crystallographic properties, such as the adoption of envelope conformations by isoxazole and dioxolane rings and a twisted conformation by the furan ring. The structure is stabilized through various intermolecular interactions, including C—H⋯π interactions and non-classical C—H⋯O hydrogen bonds. A notable feature is a Cl⋯O halogen bond with a nearly linear C—Cl⋯O angle, emphasizing the compound's structural intricacy (Nizammohideen et al., 2009).
Synthetic Applications
Isoxazole derivatives, including the (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized through various eco-friendly and efficient methods, such as the use of salicylic acid and boric acid as catalysts in aqueous media. These methods highlight the significance of green chemistry in the synthesis of isoxazole derivatives, offering a cost-effective, simple, and environmentally friendly approach, devoid of heating, microwave, and ultrasound sources (Mosallanezhad & Kiyani, 2019), (Kiyani & Ghorbani, 2015).
Biological and Pharmacological Properties
The biological and pharmacological properties of isoxazole derivatives are notable, with applications in pharmaceuticals and agrochemicals. These compounds exhibit antimycobacterial and antibacterial activities, and some derivatives have shown promising results against various bacterial strains and Mycobacterium tuberculosis. Moreover, they demonstrate cytotoxic activity against cancer cell lines without significant toxicity, underscoring their potential in medical research (Chavan et al., 2019).
Advanced Synthesis Techniques
The compound and its derivatives can be synthesized through advanced techniques, such as continuous flow photochemical synthesis and organic photoredox catalysis. These methods enable rapid synthesis, highlighting the potential for large-scale production and exploration of their larvicidal activity, particularly against Aedes aegypti. The versatility in synthesis and the potential for biological applications make these compounds an area of significant interest in scientific research (Sampaio et al., 2023).
Propiedades
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-11-17-16(18(21)23-20-17)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-10H,11-12H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYETLICFWNPC-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=NOC3=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083408.png)
![(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083416.png)
![(4E)-3-(chloromethyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083421.png)
![(4E)-3-(chloromethyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083424.png)


![(4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083435.png)
![(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one](/img/structure/B3083452.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3083472.png)
